molecular formula C11H20O4 B8409580 9-Acetoxynonanoic acid

9-Acetoxynonanoic acid

Cat. No.: B8409580
M. Wt: 216.27 g/mol
InChI Key: ODWCMLMGGBIKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acetoxynonanoic acid is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

9-acetyloxynonanoic acid

InChI

InChI=1S/C11H20O4/c1-10(12)15-9-7-5-3-2-4-6-8-11(13)14/h2-9H2,1H3,(H,13,14)

InChI Key

ODWCMLMGGBIKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-Decenyl acetate (100 mg) was dissolved in DMF (10 mL), and OsO4 (0.06 mL, 2.5% in tBuOH) was added and stirred for 5 min. OXONE (1.23 g) was added in one portion and the reaction had a final volume (12 mL). The reaction was stirred at room temperature for 3 hours or until the solution becomes colorless. This usually marks the completion of the reaction which was verified by TLC or GC. Na2SO3 (600 mg) was added, to reduce the remaining Os(VIII), and stirred for an additional hour or until solution became dark brown/black. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (50 mL×3) and brine (50 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain the crude product. 9-Acetoxy nonanoic acid was obtained in 93% yield without the need for further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.06 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

9-Hydroxynonanoic acid (8.7 g, 50 mmol) in pyridine (8.1 ml, 100 mmol) was treated with acetic anhydride (4.7 ml, 50 mmol) at below 20° C. for 2 h. The mixture was poured onto ice and acidified. Two ether extractions gave 9-acetoxynonanoic acid as a colourless oil (10.8 g, 100%); δH (CDCl3) 10.0 (1H, s, CO2H), 4.0 (2H, t, H9), 2.3 (2H, m, H2), 2.0 (3H, s, OAC), 1.1-1.8 (12H, m, H3-H8).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

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